molecular formula C16H24 B3315451 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene CAS No. 951893-17-7

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene

Cat. No.: B3315451
CAS No.: 951893-17-7
M. Wt: 216.36 g/mol
InChI Key: HTKAHHGVRDVRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene (CAS 951893-17-7) is an organic compound with the molecular formula C16H24 and a molecular weight of 216.36 g/mol . This compound features a sterically hindered aromatic core, characterized by a tert-butyl group and two methyl groups on the benzene ring, which is substituted with a 2-methylprop-2-enyl chain . The tert-butyl group is known to impart significant steric hindrance and electron-donating effects, which can enhance the stability of the molecule and influence its reactivity and physical properties . Compounds with tert-butyl phenolic structures are of significant interest in industrial and materials science research due to their stabilizing and antioxidant properties . They are extensively investigated for use as stabilizers and protectants in a broad spectrum of consumer products, such as polymers, plastics, lubricants, and adhesives, to prevent oxidative degradation . The specific structural features of this compound, including its hydrophobic tert-butyl group and the reactive alkene moiety, make it a valuable intermediate for further chemical synthesis and for the development of novel specialty chemicals . It is supplied as a research chemical for laboratory use only. This product is intended for use by qualified professionals and is strictly for research purposes. It is not labeled or approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

5-tert-butyl-1,3-dimethyl-2-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24/c1-11(2)8-15-12(3)9-14(10-13(15)4)16(5,6)7/h9-10H,1,8H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKAHHGVRDVRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=C)C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158431
Record name 5-(1,1-Dimethylethyl)-1,3-dimethyl-2-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-17-7
Record name 5-(1,1-Dimethylethyl)-1,3-dimethyl-2-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-1,3-dimethyl-2-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H22
  • Molecular Weight : 218.34 g/mol

This compound features a tert-butyl group and a dimethylphenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the promising antimicrobial activity of derivatives related to this compound against multidrug-resistant pathogens. For instance, compounds derived from similar structures were evaluated against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives showed effective antibacterial properties with MIC values as low as 4 mg/mL against MRSA .

Pathogen MIC (mg/mL)
Methicillin-resistant S. aureus (MRSA)4
Clostridium difficileModerate
Escherichia coliModerate
Candida albicansModerate

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human breast cancer (MCF-7) cells to evaluate the safety profile of the compound. Notably, at concentrations up to 32 mg/mL (8-fold of MIC), the compound maintained over 100% cell viability, indicating a favorable toxicity profile. This suggests that while exhibiting antimicrobial properties, the compound may also be safe for host tissues .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that modifications in the side chains significantly impact biological activity. For example, the introduction of nitrogenous side chains enhanced antimicrobial efficacy and altered cytotoxic profiles. The presence of the tert-butyl group was found to be crucial for maintaining activity against resistant strains .

Research Findings

A comprehensive investigation into the pharmacokinetic properties of these compounds was performed using computational methods to predict absorption, distribution, metabolism, and excretion (ADME). The results indicated favorable bioavailability and metabolic stability for certain derivatives. These findings are essential for further development and optimization of these compounds as potential therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Analogous Compounds

Compound Name CAS Molecular Formula Functional Groups Key Structural Features
3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene 34918-83-7 C₁₅H₂₂ Alkene Linear propene chain, no methyl substitution
1-(4-Tert-butyl-2,6-dimethylphenyl)ethanone 2040-10-0 C₁₄H₂₀O Ketone Aromatic ketone; lacks unsaturated chain
8-Isopropyl-2,5-dimethyltetrahydronaphthalene 1460-96-4 C₁₅H₂₂ Bicyclic hydrocarbon Fused cyclohexane rings; isopropyl substituent
l-Calamenene 483-77-2 C₁₅H₂₂ Sesquiterpene Tricyclic structure; natural product origin
p-tert-Butylphenyl epoxypropyl ether 3101-60-8 C₁₃H₁₈O₂ Epoxide, ether Epoxypropyl group; polar functionalization

1-(4-Tert-butyl-2,6-dimethylphenyl)ethanone (CAS 2040-10-0)

  • Functional Group : Ketone (vs. alkene in the target compound).
  • Impact: The ketone group increases polarity, likely raising boiling point and water solubility compared to the alkene derivative.

8-Isopropyl-2,5-dimethyltetrahydronaphthalene (CAS 1460-96-4)

  • Structural Isomer : Shares the molecular formula C₁₅H₂₂ but adopts a bicyclic framework.

l-Calamenene (CAS 483-77-2)

  • Natural Product : A sesquiterpene with a tricyclic structure.
  • Impact : The complex ring system may confer biological activity (e.g., antimicrobial properties), whereas the target compound’s simpler structure suggests synthetic utility in materials science .

p-tert-Butylphenyl Epoxypropyl Ether (CAS 3101-60-8)

  • Functionalization : Contains an epoxide group, enabling ring-opening reactions.
  • Impact : The epoxy group introduces reactivity toward nucleophiles (e.g., amines, acids), contrasting with the target compound’s alkene-based reactivity (e.g., electrophilic additions) .

Limitations and Discrepancies

  • The CAS number discrepancy (34918-83-7 vs.

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-(4-tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene?

The compound can be synthesized via Claisen-Schmidt condensation reactions. For example, analogous structures are prepared by reacting substituted aldehydes with ketones under basic conditions (e.g., NaOH in ethanol) at room temperature . Optimize yields using Design of Experiments (DOE) to adjust solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic techniques are recommended for structural characterization?

  • 1H and 13C-APT NMR : Resolve stereochemistry and confirm substituent positions.
  • FT-IR : Identify functional groups (e.g., C=C stretching at ~1600–1650 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Determine spatial arrangement (e.g., tert-butyl group orientation) .

Q. How can researchers assess the compound’s purity during synthesis?

Use HPLC with a mobile phase of methanol:buffer (65:35, pH 4.6) and a sodium 1-octanesulfonate buffer . Validate purity against standards with ≥99% thresholds, as seen in mutagenicity studies .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

  • Kinetic studies : Monitor reaction intermediates via in-situ FT-IR or NMR.
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) to enhance reactivity of sterically hindered tert-butyl groups.
  • Catalyst screening : Evaluate phase-transfer catalysts or microwave-assisted synthesis for improved efficiency .

Q. What in vitro assays are suitable for evaluating genotoxicity?

  • Bacterial Reverse Mutation Assay (Ames test) : Use S. typhimurium strains TA98, TA100, TA1535, and TA1537 under GLP conditions. Include metabolic activation (e.g., S9 mix) for pro-mutagen detection.
  • Key parameters : Purity ≥99%, negative/positive controls, and dose-response analysis .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

  • Steric effects : Conduct comparative studies with less bulky substituents (e.g., methyl vs. tert-butyl) to assess reaction kinetics.
  • Thermal stability : Perform TGA/DSC to analyze decomposition profiles.
  • Computational modeling : Calculate steric maps (e.g., using DFT) to predict reactivity .

Q. What methods resolve discrepancies between theoretical and experimental spectroscopic data?

  • X-ray crystallography : Validate spatial arrangement (e.g., dihedral angles between aromatic rings) .
  • Density Functional Theory (DFT) : Simulate NMR/IR spectra and compare with experimental results.

Q. How can researchers design stability studies under varying environmental conditions?

  • Accelerated stability testing : Expose the compound to buffers at pH 3–9 and temperatures (25–60°C). Monitor degradation via HPLC .
  • Light sensitivity : Use UV-Vis spectroscopy to assess photolytic degradation.

Q. What crystallization techniques yield high-quality single crystals for structural analysis?

  • Slow evaporation : Dissolve the compound in ethanol/water (7:3) and evaporate at 4°C.
  • Diffraction parameters : Use a wavelength of 0.710–0.850 Å (Mo/Kα radiation) for X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.